Dichlobentiazox

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

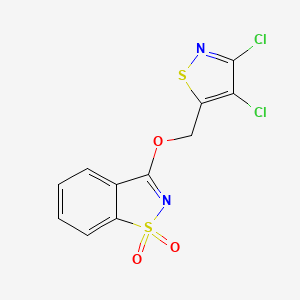

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N2O3S2/c12-9-7(19-14-10(9)13)5-18-11-6-3-1-2-4-8(6)20(16,17)15-11/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTZZBQQGUIEGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)OCC3=C(C(=NS3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801024186 | |

| Record name | Dichlobentiazox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957144-77-3 | |

| Record name | Dichlobentiazox [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957144773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlobentiazox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801024186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICHLOBENTIAZOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74TP6CP8JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dichlobentiazox: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovery and Development Timeline

Key Milestones:

-

Circa 2006-2007: The period of active research and development likely commenced, as inferred from patent applications for related chemical compositions by Kumiai Chemical Industry Co., Ltd. during this time[2].

-

2016: Kumiai Chemical Industry officially announced dichlobentiazox as a new fungicide[3].

-

Post-2018: Further patent applications for various formulations containing this compound were filed, indicating ongoing development and product lifecycle management[3][4].

Chemical Synthesis

This compound is a synthetic chemical compound containing two isothiazole moieties. Its Chemical Abstracts Service (CAS) Registry Number is 957144-77-3[5]. The synthesis of this compound is a multi-step process that begins with succinonitrile[3].

Synthesis Pathway

Caption: Chemical synthesis pathway of this compound.

Mechanism of Action: Systemic Acquired Resistance (SAR)

The SAR pathway is complex and involves the production of signaling molecules, most notably salicylic acid (SA). While the precise molecular interactions of this compound with the rice SAR pathway are not detailed in publicly available literature, the general mechanism is understood to involve the upregulation of defense-related genes, including those encoding Pathogenesis-Related (PR) proteins[6][7].

Generalized SAR Signaling Pathway in Rice

Caption: Generalized signaling pathway of Systemic Acquired Resistance in rice.

Target Pests and Efficacy

Controlled Pathogens:

-

Rice Blast (Pyricularia oryzae)

-

Brown Spot (Cochliobolus miyabeanus)

-

Bacterial Leaf Blight (Xanthomonas oryzae pv. oryzae)

-

Bacterial Grain Rot (Burkholderia glumae)

While specific quantitative data from field trials for this compound are not publicly available, the efficacy of fungicides for rice blast is typically measured by the reduction in disease severity and the impact on crop yield. For context, other fungicides have been shown to significantly reduce rice blast severity and increase grain yield under field conditions[8][9][10].

Toxicological Profile

A risk assessment of this compound has been conducted, providing key toxicological data. The studies indicated no carcinogenicity, reproductive toxicity, teratogenicity, or genotoxicity[11].

| Parameter | Value | Species | Study Duration |

| No-Observed-Adverse-Effect Level (NOAEL) | 5.03 mg/kg body weight/day | Rat | 2 years |

| Acceptable Daily Intake (ADI) | 0.05 mg/kg body weight/day | - | - |

| Table based on data from the Food Safety Commission of Japan risk assessment.[11] |

Experimental Protocols

Detailed experimental protocols for the development of this compound are proprietary to Kumiai Chemical Industry. However, the following sections describe standardized methodologies for key experiments relevant to its development.

Protocol for SAR Induction and Assessment

This protocol provides a general framework for evaluating the ability of a chemical compound to induce SAR in rice.

1. Plant Growth and Treatment:

- Rice seedlings (e.g., a susceptible cultivar) are grown under controlled greenhouse conditions.

- At the 3-4 leaf stage, plants are treated with the test compound (e.g., this compound) at various concentrations via soil drench or foliar spray. Control plants are treated with a mock solution.

2. Pathogen Challenge:

- Several days after treatment (e.g., 3-7 days), both treated and control plants are challenged with a suspension of Pyricularia oryzae spores.

- Inoculated plants are maintained in a high-humidity chamber to facilitate infection.

3. Disease Assessment:

- Disease severity is evaluated at a set time point post-inoculation (e.g., 5-7 days).

- This can be done by counting the number of lesions per leaf or by using a disease rating scale (e.g., 0-9 scale) to calculate a disease index.

4. Molecular Analysis (Optional):

- To confirm SAR induction at the molecular level, leaf samples from a parallel set of uninfected, treated plants can be collected.

- Quantitative reverse transcription PCR (qRT-PCR) can be performed to measure the expression levels of known SAR marker genes, such as OsPR1a and OsPR1b.

Protocol for Fungicide Efficacy Field Trial

This protocol outlines a standard procedure for conducting a field trial to evaluate the efficacy of a fungicide against rice blast.

1. Experimental Design:

- The trial is set up in a location with a history of rice blast incidence.

- A Randomized Complete Block Design (RCBD) is typically used with multiple replications (e.g., 3-4 blocks).

- Each block contains plots for each treatment, including an untreated control.

2. Treatment Application:

- The test fungicide (e.g., DISARTA®) is applied at different rates and timings (e.g., at tillering and booting stages).

- Application is performed using a calibrated sprayer to ensure uniform coverage.

3. Data Collection:

- Disease Severity: Disease severity is assessed at regular intervals using a standardized rating scale. The Area Under the Disease Progress Curve (AUDPC) can be calculated to represent the cumulative disease intensity over time.

- Yield Parameters: At the end of the season, data on grain yield (e.g., kg/ha ), number of panicles per plant, and 1000-grain weight are collected from each plot.

4. Statistical Analysis:

- The collected data are subjected to Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

- Mean separation tests (e.g., Tukey's HSD) are used to compare the efficacy of different treatments.

Field Trial Workflow

Caption: General workflow for a fungicide efficacy field trial.

Conclusion

This compound represents a significant development in the field of fungicides, offering a valuable tool for integrated pest management in rice cultivation through its SAR-inducing mechanism. While detailed proprietary data on its development and field performance remain limited in the public domain, the available information on its synthesis, mode of action, and toxicological profile provides a strong foundation for understanding this innovative plant protection product. Further independent research will be valuable in elucidating the specific molecular interactions of this compound within the plant's defense signaling network.

References

- 1. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]

- 2. Herbicide composition by Kumiai Chemical Industry Co., Ltd. - Patent No. 2007335387 [ipmonitor.com.au]

- 3. Bactericidal composition - Eureka | Patsnap [eureka.patsnap.com]

- 4. US20190053496A1 - Herbicidal agrochemical composition and herbicidal method using same - Google Patents [patents.google.com]

- 5. This compound | C11H6Cl2N2O3S2 | CID 17756624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Salicylic Acid Is Required for Broad-Spectrum Disease Resistance in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characteristic expression of twelve rice PR1 family genes in response to pathogen infection, wounding, and defense-related signal compounds (121/180) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Biologicals and New Generation Fungicides in the Management of Blast Disease in Rice [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]

Dichlobentiazox: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

Dichlobentiazox is a novel fungicide developed by Kumiai Chemical Industry, introduced in 2016. It demonstrates notable efficacy against a range of significant rice pathogens, particularly rice blast caused by Pyricularia oryzae. Its unique mode of action, which involves the induction of systemic acquired resistance (SAR) in the host plant, makes it a valuable tool in integrated pest management strategies, especially in scenarios where resistance to conventional fungicides is a concern. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, synthesis, toxicological profile, and analytical and experimental protocols related to this compound.

Chemical Structure and Identity

This compound is an isothiazole fungicide characterized by the presence of both a benzisothiazole and a dichloro-isothiazole moiety.

-

IUPAC Name: 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide[1][2]

-

CAS Name: 3-((3,4-dichloro-5-isothiazolyl)methoxy)-1,2-benzisothiazole 1,1-dioxide[1][3]

-

Canonical SMILES: C1=CC=C2C(=C1)C(=NS2(=O)=O)OCC3=C(C(=NS3)Cl)Cl[5]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 349.22 g/mol | [5] |

| Physical State | White solid | [4] |

| Melting Point | 172.5 °C | [4][6] |

| Density | 1.59 g/mL | [6] |

| Water Solubility (at 20°C) | Data not available | [4][6] |

| Vapor Pressure (at 20°C) | Data not available | [6] |

| Octanol-Water Partition Coefficient (logP) | Data not available | [6] |

| Dissociation Constant (pKa) | Data not available | [6] |

Fungicidal Spectrum and Efficacy

This compound is primarily used for the control of fungal and bacterial diseases in rice. Its spectrum of activity includes:

-

Rice Blast: Pyricularia oryzae (syn. Magnaporthe oryzae)[7]

-

Brown Spot: Cochliobolus miyabeanus

-

Bacterial Leaf Blight: Xanthomonas oryzae pv. oryzae

-

Bacterial Grain Rot: Burkholderia glumae

Quantitative efficacy data, such as EC₅₀ values, for this compound against these pathogens are not widely published in peer-reviewed literature. Efficacy is typically determined through field trials measuring disease severity and crop yield.

Mode of Action: Induction of Systemic Acquired Resistance (SAR)

Unlike many fungicides that directly target fungal cellular processes, this compound acts as a plant defense activator.[4] It induces Systemic Acquired Resistance (SAR), a plant's innate immune response that provides long-lasting, broad-spectrum protection against a variety of pathogens.

The SAR pathway is a complex signaling cascade. While the precise molecular target of this compound is not publicly disclosed, it is understood to trigger the pathway, leading to a state of heightened defense readiness in the plant.

Synthesis Workflow

The synthesis of this compound involves a multi-step process starting from succinonitrile. The key intermediates include a trisubstituted isothiazole derivative and 3-chloro-1,2-benzothiazole 1,1-dioxide, which is derived from saccharin.

Toxicological Profile

An extensive risk assessment of this compound was conducted by the Food Safety Commission of Japan (FSCJ). The studies indicated no evidence of carcinogenicity, reproductive toxicity, teratogenicity, or genotoxicity. The major adverse effects observed at higher doses included suppressed body weight, anemia in dogs, and hyperplasia in the liver and duodenum.

| Study Type | Species | NOAEL (No-Observed-Adverse-Effect Level) | Key Observations |

| Subacute Toxicity (90-day) | Rat | M: 22 mg/kg bw/dayF: 74 mg/kg bw/day | Hyaline droplet accumulation in renal tubules (males); epithelial villus hypertrophy of duodenum (females). |

| Chronic Toxicity/Carcinogenicity (2-year) | Rat | 5.03 mg/kg bw/day | This was the lowest NOAEL observed across all studies. |

| Chronic Toxicity | Dog | - | Anemia, hyperplasia and hypertrophy of bile duct in the liver. |

| Carcinogenicity | Mouse | - | No carcinogenic effects observed. |

| Two-Generation Reproductive Toxicity | Rat | - | No reproductive toxicity observed. |

| Developmental Toxicity | Rat & Rabbit | - | No teratogenic effects observed. |

| Acceptable Daily Intake (ADI) | Human | 0.05 mg/kg bw/day | Based on the 2-year rat study with a safety factor of 100. |

Experimental Protocols

Residue Analysis in Agricultural Products

A validated method for the determination of this compound residues utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify this compound residues in representative agricultural products (e.g., rice grains).

Methodology:

-

Sample Homogenization: A representative sample (e.g., 10 g) of the agricultural product is homogenized.

-

Extraction (QuEChERS EN 15662 Method):

-

To the homogenized sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salt packet containing magnesium sulfate, sodium chloride, and sodium citrate.

-

Shake vigorously for 1 minute and centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing magnesium sulfate and C18 sorbent. (Note: PSA and GCB sorbents were found to reduce recovery).

-

Vortex for 30 seconds and centrifuge.

-

-

LC-MS/MS Analysis:

-

The final cleaned extract is filtered and injected into an LC-MS/MS system.

-

Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.

-

Validation: The method should be validated for linearity, accuracy (recovery), precision (RSD), limit of detection (LOD), and limit of quantification (LOQ), with recovery rates expected to be within 70-120%.

-

In-vivo Fungicidal Efficacy Trial (Rice Blast)

Objective: To evaluate the efficacy of this compound in controlling rice blast (Pyricularia oryzae) under field or greenhouse conditions.

Methodology:

-

Experimental Design: A Randomized Complete Block Design (RCBD) with a minimum of three replications is recommended.

-

Treatments:

-

This compound at various application rates (e.g., g a.i./ha).

-

A standard registered fungicide for rice blast control (positive control).

-

An untreated control (negative control).

-

-

Crop Husbandry: Susceptible rice varieties are grown using standard agronomic practices for the region.

-

Inoculation: If natural infection pressure is low, plots can be artificially inoculated with a spore suspension of P. oryzae to ensure uniform disease development.

-

Application: this compound is applied as a foliar spray at a specified crop growth stage (e.g., tillering or booting), using calibrated spray equipment to ensure uniform coverage.

-

Disease Assessment:

-

Disease severity is assessed at regular intervals (e.g., 7, 14, and 21 days after the final application).

-

Assessment is performed by rating the percentage of leaf area affected by blast lesions on a standardized scale (e.g., 0-9 scale).

-

The Percent Disease Index (PDI) is calculated.

-

-

Data Analysis:

-

The collected data on disease severity and crop yield are subjected to Analysis of Variance (ANOVA).

-

Treatment means are compared using a suitable post-hoc test (e.g., Duncan's Multiple Range Test) to determine statistical significance.

-

Percent disease control is calculated relative to the untreated control.

-

Conclusion

This compound represents a significant advancement in fungicide technology, offering an alternative mode of action through the induction of the plant's own defense mechanisms. Its effectiveness against key rice pathogens, combined with a well-characterized toxicological profile, positions it as a promising component of modern crop protection programs. Further research into its precise molecular interactions within the SAR pathway and the publication of quantitative efficacy data would be of great value to the scientific community.

References

- 1. Efficacy of fungicides in controlling rice blast and dirty panicle diseases in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. This compound (Ref: KIF-1629)-Pesticide database [wppdb.com]

- 5. This compound (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (Ref: KIF-1629) [sitem.herts.ac.uk]

- 7. Recent advances in targeted fungicides and immune elicitors for rice blast management - PMC [pmc.ncbi.nlm.nih.gov]

Dichlobentiazox: A Technical Guide to a Novel Fungicide

CAS Number: 957144-77-3[1][2] IUPAC Name: 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide[3]

This technical guide provides an in-depth overview of Dichlobentiazox, a novel fungicide developed for the control of significant pathogens in rice cultivation. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, mechanism of action, toxicological profile, and analytical methodologies.

Chemical and Physical Properties

This compound is a synthetic fungicide characterized by the presence of two distinct isothiazole moieties.[4] Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 957144-77-3 | [1][2] |

| IUPAC Name | 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzothiazole 1,1-dioxide | [3] |

| Molecular Formula | C₁₁H₆Cl₂N₂O₃S₂ | [3] |

| Molecular Weight | 349.21 g/mol | |

| Appearance | White solid | [5] |

| Mode of Action | Induction of systemic acquired resistance (SAR) | [6] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from succinonitrile. A general overview of the synthetic route is described below. For more detailed experimental procedures, refer to the cited patent literature.

Experimental Protocol: Synthesis Overview

-

Chlorination of Succinonitrile: Succinonitrile is treated with chlorine at an elevated temperature to yield a mixture of chlorinated maleonitrile and fumaronitrile.[7]

-

Formation of the Isothiazole Ring: The mixture from the previous step is reacted with disulfur dichloride and heated to produce the trisubstituted isothiazole derivative, 3,4-dichloro-5-cyanoisothiazole.[7] A patented method for this step involves reacting a ferricyanide complex with carbon disulfide and chlorine gas.[8]

-

Hydrolysis to Carboxylic Acid: The cyano group of the isothiazole derivative is hydrolyzed to a carboxylic acid, yielding 3,4-dichloro-5-isothiazolecarboxylic acid.[7][9]

-

Reduction to the Alcohol: The carboxylic acid is converted to its corresponding acid chloride, which is then reduced using a reducing agent like sodium borohydride to form (3,4-dichloroisothiazol-5-yl)methanol.[7]

-

Synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide: This intermediate is prepared from the chlorination of saccharin using reagents such as phosphorus pentachloride or a mixture of 1,2-benzisothiazol-3-one and phosphoryl chloride.[1][5][10]

-

Final Condensation: (3,4-dichloroisothiazol-5-yl)methanol is treated with 3-chloro-1,2-benzisothiazole 1,1-dioxide in a basic solution to yield the final product, this compound.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Determination and Validation of an Analytical Method for this compound in Agricultural Products with LC-MS/MS [agris.fao.org]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. unitedchem.com [unitedchem.com]

- 5. prepchem.com [prepchem.com]

- 6. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]

- 7. How to synthesize this compound?_Chemicalbook [chemicalbook.com]

- 8. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]

- 9. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]

- 10. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]

Synthesis Pathway of Dichlobentiazox from Succinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Dichlobentiazox, a fungicide, commencing from the starting material succinonitrile. The synthesis involves a multi-step process encompassing chlorination, cyclization, hydrolysis, and coupling reactions. This document outlines the experimental protocols for key steps, summarizes available quantitative data, and presents a visual representation of the synthetic route.

Overview of the Synthesis Pathway

The synthesis of this compound from succinonitrile follows a linear sequence of chemical transformations. The key stages of this pathway are:

-

Chlorination of Succinonitrile: The initial step involves the chlorination of succinonitrile at an elevated temperature to produce a mixture of chlorinated maleonitrile and fumaronitrile.

-

Formation of the Isothiazole Ring: The resulting mixture of chlorinated nitriles is then reacted with disulfur dichloride under heat to form the trisubstituted isothiazole derivative, 3,4-dichloro-5-cyanoisothiazole.

-

Hydrolysis to Carboxylic Acid: The nitrile group of the isothiazole derivative is hydrolyzed to a carboxylic acid, yielding 3,4-dichloro-5-isothiazolecarboxylic acid.

-

Formation of Acid Chloride: The carboxylic acid is subsequently converted to the more reactive acid chloride, 3,4-dichloro-5-isothiazolecarbonyl chloride.

-

Reduction to Alcohol: The acid chloride is then reduced to the corresponding alcohol, (3,4-dichloroisothiazol-5-yl)methanol, using a reducing agent such as sodium borohydride.

-

Final Coupling Reaction: In the final step, a basic treatment is employed to couple the alcohol derivative with 3-chloro-1,2-benzothiazole 1,1-dioxide, yielding the target molecule, this compound.[1]

Experimental Protocols

Detailed experimental procedures for the key steps in the synthesis of this compound are provided below.

Synthesis of 3,4-dichloro-5-isothiazolecarboxylic acid from 3,4-dichloro-5-cyanoisothiazole[2]

This procedure details the hydrolysis of the cyano group to a carboxylic acid.

Materials:

-

Crude 3,4-dichloro-5-cyanoisothiazole

-

Methanol

-

45% Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Cold water

Procedure:

-

In a 500 mL round-bottomed flask, place 42.4 g of crude 3,4-dichloro-5-cyanoisothiazole.

-

Add 100 mL of methanol and 30 g of 45% sodium hydroxide solution to the flask.

-

Stir the reaction mixture at 40°C for 2 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material, 3,4-dichloro-5-cyanoisothiazole, is completely consumed.

-

Once the reaction is complete, remove the residual methanol by concentration under reduced pressure.

-

Adjust the pH of the resulting solution to 3 with concentrated hydrochloric acid.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold water to afford 17.6 g of 3,4-dichloro-5-isothiazolecarboxylic acid as a white solid. The product can be used in the subsequent step without further purification.

General Procedure for the Reduction of Acid Chlorides to Alcohols using Sodium Borohydride

While a specific protocol for the reduction of 3,4-dichloro-5-isothiazolecarbonyl chloride was not found, a general procedure for the reduction of acid chlorides to alcohols using sodium borohydride is presented. This can be adapted and optimized for the specific substrate.

Materials:

-

Acid chloride

-

Sodium borohydride

-

Anhydrous solvent (e.g., methanol, ethanol)

-

Ice bath

Procedure:

-

Dissolve the acid chloride in a suitable anhydrous alcohol (e.g., methanol) in a round-bottomed flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution in small portions with stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a low temperature.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid to decompose any excess sodium borohydride.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude alcohol.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the available quantitative data for a key step in the synthesis of this compound. Data for other steps were not available in the searched literature.

| Step | Reactant | Product | Reagents | Conditions | Yield | Purity | Reference |

| Hydrolysis of 3,4-dichloro-5-cyanoisothiazole to 3,4-dichloro-5-isothiazolecarboxylic acid | 42.4 g of crude 3,4-dichloro-5-cyanoisothiazole | 17.6 g of 3,4-dichloro-5-isothiazolecarboxylic acid | Methanol, 45% NaOH, Concentrated HCl | 40°C, 2 hours | 41.5% (crude) | - | [3] |

Visualization of the Synthesis Pathway

The overall synthetic pathway for this compound from succinonitrile is depicted in the following diagram generated using the DOT language.

Caption: Synthesis Pathway of this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis of chemical compounds should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions. The provided experimental protocols are based on available literature and may require optimization.

References

Dichlobentiazox: A Technical Guide to its Mode of Action Against Magnaporthe oryzae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dichlobentiazox

The Core Mechanism: Induction of Systemic Acquired Resistance (SAR)

The Putative Role of the Salicylic Acid (SA) Pathway

The SA signaling pathway is a cornerstone of SAR in many plant species, including rice. Plant activators, like this compound, are hypothesized to trigger this pathway, leading to the accumulation of SA and the downstream expression of Pathogenesis-Related (PR) genes.[3] PR proteins have antimicrobial activities and contribute to reinforcing the plant's defenses. In rice, the expression of genes like PR1a and PBZ1 are established markers for the activation of the SA-dependent defense pathway.[4][5] While direct evidence of this compound inducing these specific genes is not yet published, this remains a primary putative mechanism.

Potential Crosstalk with the Jasmonic Acid (JA) Pathway

The JA pathway is another critical component of the plant immune system, often associated with defense against necrotrophic pathogens and insect herbivores. There is significant crosstalk between the SA and JA pathways, which can be either synergistic or antagonistic, to fine-tune the defense response. Some plant activators have been shown to influence the JA pathway.[6] Future research is needed to determine if this compound's activity involves modulation of the JA signaling cascade in rice.

Effect on Magnaporthe oryzae

By activating the rice plant's defense systems, this compound creates an environment that is non-conducive to the proliferation of Magnaporthe oryzae. The enhanced defense responses can manifest in several ways:

-

Reinforcement of the plant cell wall: Increased production of lignin and other phenolic compounds can create a physical barrier to fungal penetration.

-

Production of antimicrobial compounds: The accumulation of phytoalexins and PR proteins can directly inhibit fungal growth and development.[3]

-

Induction of a hypersensitive response: A localized cell death at the site of infection can restrict the spread of the pathogen.

It is important to note that this compound does not exhibit direct fungicidal activity against M. oryzae.[3] Its efficacy is entirely dependent on the host plant's ability to mount a successful defense response.

Quantitative Data

As of the compilation of this guide, specific quantitative data on the efficacy of this compound, such as EC50 or IC50 values for disease reduction, and detailed dose-response curves from peer-reviewed publications are limited. The available information primarily consists of risk assessment data.

| Toxicological Data | |

| Metric | Value |

| Lowest Observed Adverse Effect Level (NOAEL) | 5.03 mg/kg bw per day (in a two-year rat study)[1] |

| Acceptable Daily Intake (ADI) | 0.05 mg/kg bw per day[1] |

This table summarizes the available toxicological data and does not reflect the efficacy of this compound as a fungicide.

Experimental Protocols

Detailed experimental protocols for investigating the mode of action of this compound are not extensively published. However, based on its classification as a plant defense activator, the following experimental workflows can be proposed for its characterization.

Protocol for Assessing SAR Induction

-

Plant Material and Growth Conditions: Grow a susceptible rice variety (e.g., 'Nipponbare') under controlled greenhouse conditions.

-

This compound Treatment: Apply this compound to the lower leaves of the rice seedlings at various concentrations. Include a mock-treated control group.

-

Pathogen Inoculation: After a set period (e.g., 48-72 hours) to allow for SAR establishment, inoculate the upper, untreated leaves with a spore suspension of Magnaporthe oryzae.

-

Disease Assessment: Quantify disease severity at regular intervals by measuring lesion size and number.

-

Molecular Analysis: Harvest leaf tissue from both treated and systemic leaves at various time points post-treatment and post-inoculation to analyze the expression of defense-related genes (e.g., PR1a, PBZ1) via qRT-PCR.

Protocol for Phytohormone Quantification

-

Sample Collection: Treat rice seedlings with this compound as described above.

-

Extraction: Harvest leaf tissue at different time points and perform extractions for SA and JA using established protocols (e.g., liquid chromatography-mass spectrometry).

-

Quantification: Quantify the levels of SA and JA to determine if this compound treatment leads to their accumulation.

Visualizations

Figure 1: A putative signaling pathway for this compound-induced SAR in rice against Magnaporthe oryzae.

Figure 2: A generalized experimental workflow for characterizing the mode of action of a plant defense activator.

Conclusion and Future Directions

This compound is a promising fungicide for the control of rice blast that operates through the sophisticated mechanism of Systemic Acquired Resistance. Its mode of action as a plant defense activator reduces the selection pressure for fungicide resistance in the pathogen population. However, a significant knowledge gap remains regarding its precise molecular target(s) and the signaling components it modulates within the rice plant.

Future research should focus on:

-

Identifying the receptor(s) in rice that perceive this compound.

-

Conducting transcriptomic and proteomic studies to identify the full spectrum of genes and proteins regulated by this compound treatment.

-

Utilizing genetic approaches with rice mutants in the SA and JA pathways to confirm their role in this compound-induced resistance.

-

Generating and publishing quantitative efficacy data to allow for robust comparisons with other fungicides and plant activators.

Elucidating these details will not only provide a more complete understanding of this compound's mode of action but also pave the way for the rational design of next-generation plant activators for sustainable crop protection.

References

- 1. Page loading... [guidechem.com]

- 2. This compound (branded as DISARTA®)âKumiai Chemical Industry [kumiai-chem.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Pathogenicity Gene Is Required in the Rice Blast Fungus to Suppress the Basal Defenses of the Host | PLOS Pathogens [journals.plos.org]

- 5. A Novel Pathogenicity Gene Is Required in the Rice Blast Fungus to Suppress the Basal Defenses of the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes the Synthesis of Primary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mode of Action of Dichlobentiazox: A Technical Guide to its Role as a Plant Defense Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlobentiazox is a novel fungicide belonging to the benzisothiazole chemical class that effectively controls a range of plant pathogens, notably rice blast caused by Magnaporthe oryzae. Its mode of action deviates from direct antimicrobial activity; instead, it functions as a plant activator, inducing the plant's innate immune system through a mechanism known as Systemic Acquired Resistance (SAR). This technical guide synthesizes the current understanding of the molecular interactions of this compound within plants, outlines the signaling cascade it triggers, and addresses the ongoing research to identify its precise molecular target. While the direct binding partner for this compound remains an area of active investigation, its role in initiating the salicylic acid-dependent defense pathway is well-established.

Introduction

The increasing demand for sustainable agricultural practices has spurred the development of crop protection agents with novel modes of action. Plant activators, which enhance the plant's own defense mechanisms, represent a promising frontier in this endeavor. This compound, developed by Kumiai Chemical Industry, is a prime example of such a compound. It is classified by the Fungicide Resistance Action Committee (FRAC) under the code 'P', specifically in group P2, which comprises benzisothiazole derivatives that induce the host plant's defense response. This guide provides an in-depth analysis of the current knowledge regarding the molecular target and signaling pathway of this compound in plants.

The Molecular Target: An Unresolved Question

Despite its classification as a plant defense activator, the precise molecular target of this compound within the plant cell has not yet been definitively identified in publicly available scientific literature. Research into analogous plant activators, such as probenazole (PBZ), another benzisothiazole derivative, has also faced challenges in pinpointing a single, high-affinity binding protein responsible for initiating the defense cascade.

It is hypothesized that this compound, like other chemical elicitors of SAR, interacts with a component of the plant's immune signaling pathway. This interaction could involve a receptor protein, an enzyme, or another regulatory molecule that, upon binding, triggers a conformational change or modulates its activity, thereby initiating the downstream defense signaling. The absence of a known direct target highlights a significant knowledge gap and a key area for future research.

The Signaling Pathway: Induction of Systemic Acquired Resistance (SAR)

The primary mode of action of this compound is the induction of Systemic Acquired Resistance (SAR), a long-lasting and broad-spectrum defense response. The SAR pathway is intrinsically linked to the phytohormone salicylic acid (SA).

The Salicylic Acid (SA) Cascade

Application of this compound primes the plant for a more rapid and robust defense response upon pathogen attack. This process involves the following key steps:

-

Signal Perception (Hypothetical): this compound is recognized by a yet-to-be-identified plant component.

-

Signal Transduction: This initial recognition event triggers a cascade of intracellular signaling events.

-

Salicylic Acid Accumulation: The signaling cascade leads to the biosynthesis and accumulation of salicylic acid.

-

NPR1 Activation: Elevated SA levels lead to the monomerization of the key regulatory protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), and its translocation to the nucleus.

-

Gene Expression: In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes (PR-1, PR-2, PR-5, etc.).

-

Enhanced Defense State: The accumulation of PR proteins and other defense compounds results in a systemic and long-lasting state of heightened resistance to a broad range of pathogens.

The following diagram illustrates the established SAR pathway, with the initial interaction of this compound being the current unknown.

Quantitative Data

As the direct molecular target of this compound has not been identified, there is currently no quantitative data available in the public domain regarding its binding affinity (e.g., Kd, IC50) to a specific plant protein. Efficacy data from field trials, which measures the phenotypic outcome of SAR induction, is available from the manufacturer but falls outside the scope of this molecular-focused guide.

Experimental Protocols for Target Identification

The identification of the molecular target of a small molecule like this compound is a complex process that can be approached through several experimental strategies. The following outlines a hypothetical workflow that researchers could employ.

Affinity-Based Approaches

These methods aim to physically isolate the binding partner of this compound.

-

Synthesis of an Affinity Probe: this compound would be chemically modified to incorporate a reactive group and a reporter tag (e.g., biotin) while preserving its biological activity.

-

Affinity Chromatography:

-

The modified this compound probe is immobilized on a solid support (e.g., agarose beads).

-

A total protein extract from a susceptible plant species (e.g., rice) is passed through the column.

-

Proteins that bind to the this compound probe are retained on the column.

-

After washing to remove non-specific binders, the bound proteins are eluted.

-

-

Protein Identification: The eluted proteins are identified using techniques such as mass spectrometry (LC-MS/MS).

-

Validation: Candidate binding proteins are then validated through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and determine binding affinity.

Genetic and Genomic Approaches

These methods identify genes that, when mutated, alter the plant's response to this compound.

-

Mutant Screening: A large population of mutagenized plants (e.g., Arabidopsis thaliana or rice) is screened for individuals that show an altered response to this compound treatment (e.g., loss of induced resistance).

-

Gene Mapping and Identification: The causal mutation in the selected individuals is identified through genetic mapping and sequencing.

-

Functional Characterization: The identified gene and its protein product are then characterized to understand their role in the this compound-induced SAR pathway.

The following diagram outlines a potential experimental workflow for identifying the molecular target of this compound.

Conclusion and Future Perspectives

This compound represents a significant advancement in the development of fungicides that leverage the plant's own defense systems. Its mode of action through the induction of Systemic Acquired Resistance is well-characterized at the pathway level. However, the precise molecular target that this compound interacts with to initiate this cascade remains an important unanswered question. The identification of this target will not only provide a more complete understanding of how this class of fungicides works but could also pave the way for the rational design of new and even more effective plant activators. Future research efforts should focus on the application of the experimental strategies outlined in this guide to elucidate this crucial initial step in the mode of action of this compound.

Dichlobentiazox: A Technical Guide to its Induction of the Salicylic Acid Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlobentiazox is a novel fungicide that functions as a plant defense activator, inducing Systemic Acquired Resistance (SAR) against a broad spectrum of pathogens. Its mode of action is intricately linked to the salicylic acid (SA) signaling pathway, a cornerstone of plant immunity. This technical guide delineates the mechanism of this compound, focusing on its role in modulating the SA pathway. It provides a comprehensive overview of the signaling cascade, detailed experimental protocols for its investigation, and illustrative quantitative data.

Introduction

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum plant defense response induced by localized pathogen exposure. This heightened state of immunity is mediated by the phytohormone salicylic acid (SA). Upon pathogen recognition, SA levels increase, triggering a signaling cascade that culminates in the expression of Pathogenesis-Related (PR) genes and the establishment of SAR.

This compound has been identified as a potent inducer of SAR. Unlike classical fungicides that directly target pathogens, this compound primes the plant's own defense mechanisms. Research indicates that it acts downstream of SA biosynthesis but requires the central regulator of the SA pathway, Nonexpressor of Pathogenesis-Related Genes 1 (NPR1), to exert its effects. This guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity.

Mechanism of Action: Induction of the Salicylic Acid Pathway

This compound is classified as a plant defense activator that enhances the plant's sensitivity to endogenous SA. Its point of intervention in the SA signaling pathway is downstream of SA accumulation, meaning it does not induce the biosynthesis of SA itself. The efficacy of this compound is, however, critically dependent on the presence and function of the SA receptor, NPR1.

The established model for the salicylic acid signaling pathway, and the proposed site of action for this compound, is as follows:

-

SA Perception and NPR1 Monomerization: In the absence of a pathogen threat, NPR1 exists as an oligomer in the cytoplasm, held together by disulfide bonds. Following pathogen-induced SA accumulation, a change in the cellular redox state, facilitated by thioredoxins, leads to the reduction of these disulfide bonds, releasing NPR1 monomers.

-

Nuclear Translocation of NPR1: Monomeric NPR1 translocates to the nucleus.

-

This compound's Putative Role: It is hypothesized that this compound enhances the sensitivity of the system to basal levels of SA or potentiates the activity of NPR1 once it is in the nucleus. This could occur through various mechanisms, such as facilitating NPR1's interaction with other proteins or modifying its conformation to an active state.

-

Transcriptional Reprogramming: In the nucleus, NPR1 interacts with TGA (TGACG motif-binding) transcription factors. This interaction is crucial for the binding of TGA factors to the promoters of PR genes.

-

Induction of Defense Genes: The NPR1-TGA complex activates the transcription of a battery of defense-related genes, including PR1, PR2, and PR5, leading to the production of antimicrobial proteins and the establishment of a systemic state of resistance.

The action of this compound bypasses the need for SA biosynthesis, directly stimulating the downstream signaling cascade, provided that a functional NPR1 is present.

Data Presentation

The following tables present illustrative quantitative data that would be expected from studies investigating the effect of this compound on the salicylic acid pathway. This data is based on typical results observed for other plant activators with a similar mode of action, such as 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA)[1][2][3].

Table 1: Effect of this compound on Salicylic Acid and Salicylic Acid Glucoside Levels in Arabidopsis thaliana

| Treatment | Time After Treatment | Free SA (ng/g FW) | Total SA (SA + SAG) (ng/g FW) |

| Water (Control) | 2 days | 85 ± 15 | 150 ± 25 |

| This compound | 2 days | 90 ± 20 | 160 ± 30 |

| Water (Control) | 5 days | 80 ± 12 | 145 ± 22 |

| This compound | 5 days | 88 ± 18 | 155 ± 28 |

Data are presented as mean ± standard deviation. FW = Fresh Weight. This illustrative data shows no significant increase in free or total SA levels after this compound treatment, which is characteristic of activators acting downstream of SA biosynthesis.

Table 2: Relative Expression of Pathogenesis-Related (PR) Genes in Arabidopsis thaliana in Response to this compound

| Gene | Treatment | Relative Expression (Fold Change vs. Control) |

| PR1 | This compound | 150 ± 25 |

| PR2 | This compound | 80 ± 15 |

| PR5 | This compound | 65 ± 12 |

Data are presented as mean fold change ± standard error. This illustrative data demonstrates a significant upregulation of PR genes, the hallmark of SA pathway activation.

Table 3: Relative Expression of PR1 Gene in Wild-Type and npr1 Mutant Arabidopsis thaliana

| Plant Genotype | Treatment | Relative Expression (Fold Change vs. WT Control) |

| Wild-Type (WT) | Water (Control) | 1.0 ± 0.2 |

| Wild-Type (WT) | This compound | 155 ± 30 |

| npr1 mutant | Water (Control) | 0.9 ± 0.3 |

| npr1 mutant | This compound | 1.2 ± 0.4 |

Data are presented as mean fold change ± standard error. This illustrative data shows that the induction of PR1 by this compound is completely abolished in the npr1 mutant, confirming the NPR1-dependency of its action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of this compound.

Quantification of Salicylic Acid (SA) and SA-Glucosides (SAG) by HPLC

This protocol is adapted from established methods for SA quantification in plant tissues[2][4].

a. Plant Material and Treatment:

-

Grow Arabidopsis thaliana plants in a controlled environment.

-

Treat three-week-old plants with an aqueous solution of this compound or water (as a control) via soil drenching or foliar spray.

-

Harvest leaf tissue at specified time points (e.g., 2 and 5 days post-treatment), flash-freeze in liquid nitrogen, and store at -80°C.

b. Extraction:

-

Grind ~100 mg of frozen leaf tissue to a fine powder in liquid nitrogen.

-

Add 1 ml of 90% methanol and vortex thoroughly.

-

Add 1 ml of 100% methanol and vortex again.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Re-extract the pellet with 500 µl of 100% methanol, centrifuge, and pool the supernatants.

-

Evaporate the methanol from the pooled supernatant under vacuum.

-

Resuspend the dried extract in 500 µl of 5% trichloroacetic acid.

-

Partition twice with an equal volume of a 1:1 (v/v) mixture of ethyl acetate and cyclopentane.

-

Pool the organic phases (this contains free SA).

-

The remaining aqueous phase contains SAG. For total SA, hydrolyze the aqueous phase by adding HCl to a final concentration of 1N and incubating at 80°C for 1 hour. Then, partition this hydrolyzed sample as in step 9 to extract the released SA.

-

Evaporate the organic phases to dryness and resuspend in the HPLC mobile phase.

c. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and 0.1% trifluoroacetic acid in water.

-

Detection: Fluorescence detector with excitation at 305 nm and emission at 407 nm.

-

Quantification: Compare peak areas to a standard curve of pure salicylic acid.

Analysis of Gene Expression by Reverse Transcription-Quantitative PCR (RT-qPCR)

This protocol is based on standard molecular biology techniques[2][5].

a. Plant Material and Treatment:

-

Treat plants as described in section 4.1.a.

-

Harvest leaf tissue 2 days after treatment, flash-freeze in liquid nitrogen, and store at -80°C.

b. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from ~100 mg of frozen leaf tissue using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

c. qPCR:

-

Prepare a reaction mixture containing cDNA template, gene-specific primers for the target genes (PR1, PR2, PR5) and a reference gene (e.g., UBQ2), and a suitable qPCR master mix (e.g., TB Green® Premix Ex Taq™).

-

Perform the qPCR reaction in a real-time PCR system (e.g., LightCycler® 96 System).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and relative to the control treatment.

Visualizations

Signaling Pathway of this compound in Salicylic Acid-Mediated Plant Defense

Caption: this compound potentiates NPR1 activity downstream of SA biosynthesis.

Experimental Workflow for Analyzing this compound's Effect on PR Gene Expression

Caption: Workflow for RT-qPCR analysis of PR gene expression.

Logical Relationship of this compound's Mode of Action

Caption: Logical framework for determining this compound's mode of action.

Conclusion

This compound represents a significant advancement in crop protection, functioning not as a direct antimicrobial agent, but as a modulator of the plant's innate immune system. Its ability to induce the salicylic acid signaling pathway downstream of SA biosynthesis, in an NPR1-dependent manner, leads to the robust expression of defense-related genes and the establishment of Systemic Acquired Resistance. This mode of action provides broad-spectrum and durable protection against a variety of plant pathogens. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate the nuanced molecular interactions of this compound and to develop novel plant health solutions.

References

- 1. Mode of action of this compound in the salicylic acid signaling pathway | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Characterization of Disease Resistance Induced by a Pyrazolecarboxylic Acid Derivative in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Dichlobentiazox: A Toxicological Profile in Non-Target Organisms - An In-Depth Technical Guide

A notable scarcity of publicly available data on the toxicological effects of the fungicide Dichlobentiazox on non-target organisms presents a significant challenge to a comprehensive environmental risk assessment. This technical guide summarizes the available toxicological data, highlights the critical knowledge gaps, and outlines the standard experimental protocols required to build a complete ecotoxicological profile.

While this compound has undergone evaluation for its effects on mammals, its impact on aquatic life, birds, terrestrial invertebrates, and soil microorganisms remains largely uncharacterized in the public domain. This document is intended for researchers, scientists, and drug development professionals to underscore the necessity for further research and to provide a framework for such investigations.

Mammalian Toxicology: The Current State of Knowledge

The primary source of toxicological information for this compound comes from the risk assessment conducted by the Food Safety Commission of Japan (FSCJ). These studies, focused on human health and safety, have been conducted on various mammalian species.

The FSCJ's assessment concluded that this compound does not exhibit carcinogenic, reproductive, teratogenic, or genotoxic properties in the mammalian models tested.[1][2][3] The major adverse effects observed in studies on rats, mice, and dogs included suppressed body weight, anemia in dogs, hyperplasia and hypertrophy of the bile duct in the liver, and epithelial hypertrophy/hyperplasia of the villi in the duodenum.[1][3]

A two-year chronic toxicity and carcinogenicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 5.03 mg/kg of body weight per day.[1][2][4][5] This value was used by the FSCJ to determine an Acceptable Daily Intake (ADI) of 0.05 mg/kg of body weight per day for humans, incorporating a safety factor of 100.[1][2][4][5]

Table 1: Summary of Mammalian Toxicological Data for this compound

| Endpoint | Species | Value | Reference |

| No-Observed-Adverse-Effect Level (NOAEL) | Rat | 5.03 mg/kg bw/day | [1][2][4][5] |

| Carcinogenicity | Rat, Mouse | No evidence of carcinogenicity | [1][3] |

| Reproductive Toxicity | Rat | No evidence of reproductive toxicity | [1][3] |

| Teratogenicity | Rat, Rabbit | No evidence of teratogenicity | [1][3] |

| Genotoxicity | In vitro/In vivo | No evidence of genotoxicity | [1][3] |

Ecotoxicological Profile in Non-Target Organisms: A Critical Data Gap

Despite its use as a fungicide in agricultural settings, which implies a potential for environmental exposure, there is a profound lack of publicly accessible data on the toxicity of this compound to non-target organisms. The Pesticide Properties Database explicitly notes that "Very little data relating to its environmental fate, ecotoxicity or impact on human health is available."[6]

This absence of information makes it impossible to conduct a thorough environmental risk assessment. The following sections outline the standard testing protocols that would be necessary to evaluate the ecotoxicological profile of this compound.

Table 2: Ecotoxicological Data for this compound in Non-Target Organisms

| Organism Group | Test Species | Endpoint | Value |

| Aquatic Organisms | |||

| Fish | Oncorhynchus mykiss (Rainbow Trout) or Danio rerio (Zebrafish) | 96-hour LC50 | Data not available |

| Aquatic Invertebrates | Daphnia magna | 48-hour EC50 | Data not available |

| Algae | Pseudokirchneriella subcapitata | 72-hour EC50 | Data not available |

| Avian Species | |||

| Colinus virginianus (Bobwhite Quail) or Anas platyrhynchos (Mallard Duck) | Acute Oral LD50 | Data not available | |

| Terrestrial Organisms | |||

| Earthworms | Eisenia fetida | 14-day LC50 | Data not available |

| Soil Microorganisms | |||

| N/A | Nitrogen Transformation Inhibition | Data not available |

Standard Experimental Protocols for Ecotoxicity Testing

To address the existing data gaps, a suite of standardized tests, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD), would need to be performed. These tests are designed to produce reliable and comparable data for regulatory and scientific purposes.

Aquatic Toxicity Testing

A tiered approach is typically used to assess the toxicity of a substance to aquatic organisms.

-

Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.[7][8][9][10] Key parameters monitored include mortality and sublethal effects at various time points.

-

Daphnia sp., Acute Immobilisation Test (OECD 202): This test evaluates the concentration at which 50% of the daphnids (a type of crustacean) are immobilized (EC50) after 48 hours of exposure.[11][12][13][14][15] Immobilization is used as an endpoint as it is a clear and easily observable effect.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This study assesses the effect of a chemical on the growth of algae. The concentration that causes a 50% reduction in growth (EC50) over a 72-hour period is determined.[16][17][18][19][20]

Avian Toxicity Testing

-

Avian Acute Oral Toxicity Test (OECD 223): This test is designed to determine the median lethal dose (LD50) of a substance in birds after a single oral dose.[21][22][23][24][25] The test can be conducted as a limit test to determine if the LD50 is above a certain concentration, or as a dose-response study to determine the specific LD50 value.

Terrestrial Toxicity Testing

-

Earthworm, Acute Toxicity Tests (OECD 207): This guideline describes two methods: a filter paper contact test for initial screening and an artificial soil test that is more representative of natural exposure.[26][27][28][29][30] The 14-day LC50 is determined in the artificial soil test.

-

Soil Microorganisms: Nitrogen Transformation Test (OECD 216): This test evaluates the long-term effects of a substance on the nitrogen transformation activity of soil microorganisms, a critical process for soil fertility.[31][32][33][34][35] The rate of nitrate formation is measured over time in treated and untreated soil.

Potential Signaling Pathways and Mechanisms of Action

The precise mechanism of action of this compound in non-target organisms is unknown. As an isothiazole fungicide, it may share mechanisms with other compounds in this class, which are known to be reactive towards thiols. This suggests a potential to interfere with cellular processes by reacting with cysteine residues in proteins, thereby disrupting enzyme function and cellular signaling. However, without specific studies on this compound, any proposed pathway remains speculative.

Conclusion and Recommendations

The toxicological profile of this compound in non-target organisms is critically incomplete. While mammalian studies provide some insight into its bioactivity, these data cannot be extrapolated to predict its effects on diverse ecological receptors. The lack of data on aquatic organisms, birds, earthworms, and soil microorganisms represents a significant knowledge gap that hinders a comprehensive environmental risk assessment.

It is strongly recommended that a full suite of ecotoxicological studies, following established international guidelines such as those from the OECD, be conducted for this compound. This will enable a scientifically sound evaluation of its potential risks to the environment and inform regulatory decisions regarding its use. For researchers and professionals in drug and pesticide development, the case of this compound serves as a crucial reminder of the importance of early and thorough ecotoxicological profiling to ensure environmental stewardship.

References

- 1. This compound (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (Pesticides) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fsc.go.jp [fsc.go.jp]

- 4. This compound (Pesticides) [jstage.jst.go.jp]

- 5. fsc.go.jp [fsc.go.jp]

- 6. This compound (Ref: KIF-1629)-Pesticide database [wppdb.com]

- 7. oecd.org [oecd.org]

- 8. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 9. eurofins.com.au [eurofins.com.au]

- 10. oecd.org [oecd.org]

- 11. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 13. oecd.org [oecd.org]

- 14. shop.fera.co.uk [shop.fera.co.uk]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. biotecnologiebt.it [biotecnologiebt.it]

- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 19. shop.fera.co.uk [shop.fera.co.uk]

- 20. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 27. catalog.labcorp.com [catalog.labcorp.com]

- 28. oecd.org [oecd.org]

- 29. oecd.org [oecd.org]

- 30. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

- 31. catalog.labcorp.com [catalog.labcorp.com]

- 32. biotecnologiebt.it [biotecnologiebt.it]

- 33. oecd.org [oecd.org]

- 34. oecd.org [oecd.org]

- 35. OECD 216/217: Nitrogen and Carbon Transformation Test | ibacon GmbH [ibacon.com]

Dichlobentiazox: A Technical Guide to its Physicochemical Properties and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlobentiazox is a novel fungicide that has demonstrated significant efficacy in the control of various plant pathogens, particularly rice blast caused by Magnaporthe oryzae. Belonging to the isothiazole class of compounds, its primary mode of action is not through direct fungicidal activity but rather by activating the plant's own defense mechanisms. This technical guide provides an in-depth overview of the physicochemical properties of this compound, standardized experimental protocols for their determination, and a detailed exploration of its mechanism of action as a plant defense activator.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of an active ingredient is fundamental for formulation development, environmental fate assessment, and toxicological studies. The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₆Cl₂N₂O₃S₂ | [1][2] |

| Molecular Weight | 349.2 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 172.5 - 176°C | [3][4] |

| Vapor Pressure | 7 x 10⁻⁹ Pa (at 25°C) | [4] |

| Water Solubility | 0.36 mg/L (at 20°C) | [4] |

| Solubility in Organic Solvents (at 20°C) | - Acetone: 45 g/L - Methanol: 1.6 g/L - Ethyl Acetate: 23 g/L | [4] |

| Octanol-Water Partition Coefficient (Log P) | 3.4 (at 20°C) | [4] |

Experimental Protocols for Physicochemical Property Determination

The following section outlines the standardized methodologies, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, for determining the key physicochemical properties of this compound.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is determined by heating a small, powdered sample of the substance and observing the temperature at which the solid-to-liquid phase transition occurs. Common methods include:

-

Capillary Method: The sample is packed into a capillary tube and heated in a controlled liquid bath or metal block. The temperatures at which melting begins and is complete are recorded.

-

Hot Stage Microscopy: The sample is observed under a microscope while being heated on a calibrated hot stage. This method allows for visual confirmation of the melting process.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. A sharp endothermic peak indicates the melting point.

Vapor Pressure (OECD Guideline 104)

Vapor pressure, a measure of a substance's volatility, can be determined by several methods depending on the expected pressure range. For a compound with a very low vapor pressure like this compound, the following methods are suitable:

-

Gas Saturation Method (Knudsen Effusion): A stream of inert gas is passed over the substance at a known rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, from which the vapor pressure can be calculated.

-

Vapor Pressure Balance: This method measures the force exerted by the effusing vapor from a Knudsen cell.

Water Solubility (OECD Guideline 105)

The water solubility is determined by establishing a saturated solution of the substance in water at a constant temperature and then measuring the concentration of the substance in the aqueous phase.

-

Flask Method: An excess amount of the solid substance is agitated in water for a prolonged period to ensure equilibrium is reached. The solution is then filtered or centrifuged to remove undissolved particles, and the concentration of the dissolved substance is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured until a plateau is reached, indicating saturation.

Octanol-Water Partition Coefficient (Log P) (OECD Guidelines 107, 117, 123)

The octanol-water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental fate and biological uptake. It is expressed as the logarithm of the ratio of the concentrations of the unionized substance in the octanol and water phases at equilibrium.

-

Shake-Flask Method (OECD 107): A solution of the substance in either water or octanol is placed in a flask with the other immiscible solvent. The flask is shaken to facilitate partitioning, and after separation of the phases, the concentration of the substance in each phase is determined.

-

HPLC Method (OECD 117): This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its Log P value. The system is calibrated using reference compounds with known Log P values.

-

Slow-Stirring Method (OECD 123): This method is particularly suitable for highly lipophilic substances and avoids the formation of micro-emulsions that can interfere with the shake-flask method. The two phases are gently stirred for an extended period to reach equilibrium before analysis.

Mode of Action: Plant Defense Activation

This compound is not a conventional fungicide that directly targets and kills fungal pathogens. Instead, it acts as a plant defense activator, inducing a state of heightened immunity in the plant known as Systemic Acquired Resistance (SAR).[2][3] This indirect mode of action makes it a valuable tool for managing fungicide resistance.[5]

The central signaling molecule in SAR is salicylic acid (SA).[6][7] While the precise molecular target of this compound is still under investigation, it is known to enhance the plant's sensitivity to endogenous SA, leading to the activation of downstream defense responses.[5]

The Salicylic Acid (SA) Signaling Pathway

The following diagram illustrates a generalized model of the salicylic acid signaling pathway, which is activated by this compound.

Caption: Generalized Salicylic Acid Signaling Pathway Activated by this compound.

Pathway Description:

-

Signal Perception: this compound is perceived by the plant, likely through binding to a specific receptor, although this receptor has not yet been definitively identified.

-

Salicylic Acid Accumulation: This initial perception triggers a signaling cascade that leads to the biosynthesis and accumulation of salicylic acid.

-

NPR1 Activation: In the absence of SA, the key regulatory protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), exists as an inactive oligomer in the cytoplasm. The accumulation of SA induces a change in the cellular redox state, leading to the monomerization of NPR1.

-

Nuclear Translocation and Transcriptional Activation: Active NPR1 monomers translocate to the nucleus, where they interact with TGA transcription factors. This interaction is crucial for the activation of a large suite of defense-related genes, including the Pathogenesis-Related (PR) genes.[8][9]

-

Systemic Acquired Resistance: The expression of PR proteins and other defense compounds results in the establishment of SAR, a long-lasting, broad-spectrum resistance against a wide range of pathogens.

An Experimental Workflow for Investigating the Mode of Action

The following diagram outlines a typical experimental workflow to elucidate the mode of action of a plant defense activator like this compound.

Caption: Experimental Workflow to Characterize a Plant Defense Activator.

Conclusion

This compound represents a significant advancement in fungicide development, offering an alternative mode of action that can help mitigate the growing problem of fungicide resistance. Its efficacy is derived from its ability to activate the plant's innate immune system through the salicylic acid signaling pathway. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective and safe use in agricultural systems. Further research into the precise molecular targets of this compound will undoubtedly provide deeper insights into the intricate mechanisms of plant defense and may pave the way for the development of even more effective and sustainable crop protection strategies.

References

- 1. Buy this compound | 957144-77-3 [smolecule.com]

- 2. This compound (Ref: KIF-1629) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy this compound (EVT-3481306) | 957144-77-3 [evitachem.com]

- 6. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Past, Present and Future of Plant Activator Targeting Salicylic Acid Signal Pathway[v1] | Preprints.org [preprints.org]

- 8. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of NPR1 with basic leucine zipper protein transcription factors that bind sequences required for salicylic acid induction of the PR-1 gene - PMC [pmc.ncbi.nlm.nih.gov]

Dichlobentiazox brand name DISARTA® technical data sheet

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlobentiazox, marketed under the brand name DISARTA®, is a novel fungicide developed by Kumiai Chemical Industry.[1] Announced in 2016, this active ingredient is notable for its distinct structure containing two isothiazole moieties. It is primarily utilized for the control of significant pathogens in rice, demonstrating particular efficacy against rice blast caused by Magnaporthe oryzae.[1] this compound can be safely applied to rice seedlings in nursery boxes.[1] Its mode of action involves the induction of systemic acquired resistance (SAR) in plants, a key mechanism in plant defense. This document provides a comprehensive technical overview of this compound, including its chemical properties, toxicological data, experimental protocols, and mode of action.

Data Presentation

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 3-[(3,4-dichloro-1,2-thiazol-5-yl)methoxy]-1,2-benzisothiazole 1,1-dioxide | PubChem |

| CAS Number | 957144-77-3 | PubChem |

| Molecular Formula | C₁₁H₆Cl₂N₂O₃S₂ | PubChem |

| Molecular Weight | 349.21 g/mol | ChemicalBook[2] |

| Physical State | White to Off-White Solid | ChemicalBook[2] |

| Melting Point | 172 - 176°C | ChemicalBook[2] |

| Boiling Point | 438.3±55.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.80±0.1 g/cm³ (Predicted) | ChemicalBook[2] |

| n-octanol/water partition coefficient (Log P) | 3.4 | Korean Journal of Environmental Agriculture[3] |

| Solubility | Chloroform (Slightly), DMSO (Slightly) | ChemicalBook[2] |

Note: Some physical properties are predicted values.

Toxicological Data

Toxicological assessments of this compound have been conducted, and the key findings are summarized below.

| Endpoint | Value | Study Details | Source |